3-Methylpyrrolidine

asymmetric synthesis cobalt catalysis process chemistry

3-Methylpyrrolidine (CAS 34375-89-8) is a chiral, saturated five-membered nitrogen heterocycle (C₅H₁₁N, molecular weight 85.15 g/mol) that exists as a racemic mixture or as its enantiopure (R)- and (S)-forms (CAS 69498-24-4 and 69498-25-5, respectively). Its physicochemical profile—including a boiling point of 100.2±8.0 °C at 760 mmHg, density of 0.8±0.1 g/cm³, vapor pressure of 37.1±0.2 mmHg at 25°C, and calculated LogP of approximately 0.86—informs handling and formulation requirements in laboratory and process settings.

Molecular Formula C5H11N
Molecular Weight 85.15 g/mol
CAS No. 34375-89-8
Cat. No. B1584470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylpyrrolidine
CAS34375-89-8
Molecular FormulaC5H11N
Molecular Weight85.15 g/mol
Structural Identifiers
SMILESCC1CCNC1
InChIInChI=1S/C5H11N/c1-5-2-3-6-4-5/h5-6H,2-4H2,1H3
InChIKeyKYINPWAJIVTFBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylpyrrolidine (CAS 34375-89-8) Procurement Guide: Key Physicochemical and Sourcing Specifications


3-Methylpyrrolidine (CAS 34375-89-8) is a chiral, saturated five-membered nitrogen heterocycle (C₅H₁₁N, molecular weight 85.15 g/mol) that exists as a racemic mixture or as its enantiopure (R)- and (S)-forms (CAS 69498-24-4 and 69498-25-5, respectively) [1]. Its physicochemical profile—including a boiling point of 100.2±8.0 °C at 760 mmHg, density of 0.8±0.1 g/cm³, vapor pressure of 37.1±0.2 mmHg at 25°C, and calculated LogP of approximately 0.86—informs handling and formulation requirements in laboratory and process settings [2]. The compound is commercially supplied as both the free base and hydrochloride salt forms, with typical research-grade purity specifications of ≥95% [3].

Why Generic Pyrrolidine Analogs Cannot Substitute for 3-Methylpyrrolidine in Drug Discovery Pipelines


The substitution of 3-methylpyrrolidine with unsubstituted pyrrolidine, 2-methylpyrrolidine, or other N-heterocyclic analogs in medicinal chemistry workflows introduces significant conformational and stereoelectronic liabilities. The strategic methyl substituent at the 3-position alters the conformational landscape of the pyrrolidine ring, enabling precise three-dimensional tuning of ligand–target interactions that flat aromatic or unsubstituted saturated analogs cannot achieve [1]. In lead optimization programs, this methyl group preserves molecular weight while modulating potency, metabolic stability, and off-target profiles—parameters that unsubstituted pyrrolidine fails to address [2]. Furthermore, the inherent chirality at the 3-position generates two distinct enantiomers that exhibit divergent pharmacological profiles, a feature absent in achiral pyrrolidine itself and critical for enantioselective receptor engagement [3]. The quantitative evidence below substantiates why generic substitution is scientifically and procedurally invalid.

3-Methylpyrrolidine Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Synthetic Step Reduction: 3-Methylpyrrolidine via Cobalt-Catalyzed Hydromethylation vs. Traditional Chiral Auxiliary Methods

The enantioselective synthesis of enantioenriched 3-methylpyrrolidine has been substantially streamlined via a cobalt-catalyzed asymmetric hydromethylation strategy compared to conventional chiral pool or enzymatic methods. Traditional approaches for constructing the chiral 3-methylpyrrolidine scaffold required up to five or six synthetic steps, often under harsh conditions or relying on expensive starting materials [1]. In direct contrast, the cobalt-hydride (CoH) catalyzed protocol converts readily accessible 3-pyrrolines to enantiopure 3-methylpyrrolidine compounds in only two steps [2].

asymmetric synthesis cobalt catalysis process chemistry

Enantioselectivity in Catalytic 3-Methylpyrrolidine Synthesis: Cobalt-Catalyzed vs. Benchmark Asymmetric Methods

The cobalt-catalyzed asymmetric hydromethylation method delivers outstanding enantioselectivity for 3-methylpyrrolidine synthesis, achieving enantiomeric ratios of >99:1 (≥99% ee) across diverse 3-pyrroline substrates [1]. This level of stereocontrol is critical for pharmaceutical applications where the (R)- and (S)-enantiomers exhibit distinct biological activities—for instance, (R)-3-methylpyrrolidine demonstrates vasopressin V2 receptor agonistic activity, whereas the (S)-enantiomer serves as a building block for distinct drug candidates . While no single study directly compares this method to every alternative, the >99:1 er value establishes a high benchmark for procurement specifications and contrasts favorably with enzymatic kinetic resolutions of related pyrrolidines, which typically achieve 90–95% ee but are substrate-limited and require extensive optimization [2].

enantioselective catalysis chiral heterocycles asymmetric methylation

NK-3 Receptor Antagonist Activity: 3-Methylpyrrolidine-Derived Ethers vs. NK-1 and NK-2 Receptor Selectivity Profile

Methyl-pyrrolidine ether derivatives—compounds incorporating the 3-methylpyrrolidine scaffold—are claimed as high-potential NK-3 receptor antagonists for central nervous system indications including depression, psychosis, Parkinson's disease, and schizophrenia [1]. The patent disclosure specifically highlights that these compounds are designed for NK-3 receptor antagonism, distinguishing them from NK-1 receptor antagonists (e.g., aprepitant for emesis and depression) and NK-2 receptor antagonists (primarily developed for asthma) [2]. The 3-methyl substitution pattern on the pyrrolidine ring is structurally integral to achieving this NK-3 selectivity profile, as evidenced by the patent's explicit protection of methyl-pyrrolidine ether architectures rather than unsubstituted pyrrolidine or alternative heterocyclic cores.

NK-3 receptor antagonist CNS drug discovery tachykinin receptor

Conformational Tuning via Methyl Substitution: 3-Methylpyrrolidine vs. Unsubstituted Pyrrolidine in Ligand Optimization

The strategic introduction of a methyl substituent at the 3-position of pyrrolidine enables precise tuning of molecular conformation and three-dimensional shape while preserving minimal changes in molecular weight (addition of only 14 Da relative to pyrrolidine, MW 71.12) [1]. This 'magic methyl' effect modulates potency, metabolic stability, and off-target profiles—parameters that unsubstituted pyrrolidine cannot address. Specifically, 3-methylpyrrolidine exhibits distinct physicochemical properties that influence drug-like behavior: LogP of 0.86 and topological polar surface area (TPSA) of 12 Ų (both values apply to racemic 3-methylpyrrolidine) [2]. In contrast, unsubstituted pyrrolidine has a lower LogP of approximately 0.46 and TPSA of 12 Ų, while 2-methylpyrrolidine exhibits different conformational preferences due to the altered substitution position, which shifts the steric environment adjacent to the nitrogen atom [3].

conformational analysis methyl effect lead optimization

3-Methylpyrrolidine (CAS 34375-89-8) Optimal Application Scenarios for Research Procurement


Enantioselective CNS Drug Discovery Targeting NK-3 Receptors

Procure (R)-3-methylpyrrolidine (CAS 69498-24-4) or (S)-3-methylpyrrolidine (CAS 69498-25-5) for the synthesis of methyl-pyrrolidine ether derivatives as NK-3 receptor antagonists. The patent literature establishes that 3-methylpyrrolidine-derived compounds exhibit NK-3 antagonism for indications including schizophrenia, depression, Parkinson's disease, and ADHD, differentiating this scaffold from NK-1 and NK-2 targeting alternatives [4]. Enantiopure material is essential, as the spatial orientation of the 3-methyl group influences receptor subtype selectivity and downstream pharmacology .

High-Throughput Library Synthesis Using Streamlined Catalytic Route

For medicinal chemistry teams requiring gram-to-kilogram quantities of enantioenriched 3-methylpyrrolidine, the cobalt-catalyzed asymmetric hydromethylation method provides a practical procurement advantage. The two-step protocol from 3-pyrrolines reduces synthetic step count by 60–67% compared to traditional five-to-six-step chiral auxiliary approaches, lowering cost and lead time [4]. This synthetic accessibility supports library-scale parallel synthesis of 3-methylpyrrolidine-containing analogs with >99:1 enantiomeric ratios .

Vasopressin V2 Receptor Agonist Development and Optimization

Procure (R)-3-methylpyrrolidine specifically for vasopressin V2 receptor agonist programs. The (R)-enantiomer has demonstrated V2 receptor agonistic activity, making it a validated chiral starting material for lactam synthesis and optimization of new drug candidates in this receptor class [4]. The (S)-enantiomer exhibits a distinct pharmacological profile and should not be substituted for (R)-enantiomer applications without explicit SAR validation .

Conformational SAR Studies via Methyl Scan of Pyrrolidine-Containing Leads

Utilize 3-methylpyrrolidine as a 'methyl scan' probe in lead optimization programs where pyrrolidine-containing scaffolds require fine-tuning of lipophilicity and three-dimensional conformation. The increased LogP (0.86 vs. pyrrolidine ≈0.46) and altered conformational preferences of the 3-methyl-substituted ring enable systematic exploration of potency, metabolic stability, and off-target effects while preserving minimal molecular weight changes (ΔMW = +14 Da) [4]. This application scenario is supported by established 'magic methyl' principles in drug discovery, where strategic C–H methylation modulates pharmacological parameters without introducing major structural modifications [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methylpyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.